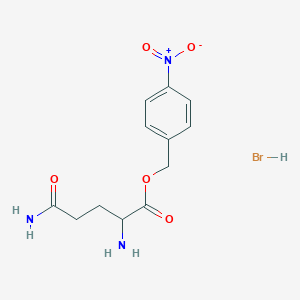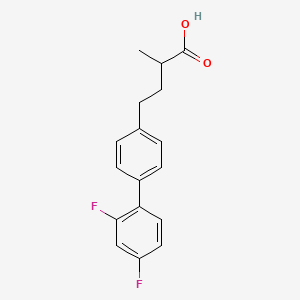
4-(2',4'-Difluoro(1,1'-biphenyl)-4-YL)-2-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2’,4’-Difluoro(1,1’-biphenyl)-4-YL)-2-methylbutanoic acid is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of two fluorine atoms on the biphenyl structure, which significantly influences its chemical properties and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2’,4’-Difluoro(1,1’-biphenyl)-4-YL)-2-methylbutanoic acid typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl derivative and a boronic acid. For instance, 2’,4’-difluorobiphenyl can be synthesized by coupling 2,4-difluorophenylboronic acid with a suitable halogenated biphenyl compound under palladium-catalyzed conditions.
Introduction of the Butanoic Acid Moiety: The 2-methylbutanoic acid moiety can be introduced through a Friedel-Crafts acylation reaction. This involves the reaction of the biphenyl derivative with 2-methylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(2’,4’-Difluoro(1,1’-biphenyl)-4-YL)-2-methylbutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or hydrocarbons.
Substitution: The fluorine atoms on the biphenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Amino or thiol-substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
4-(2’,4’-Difluoro(1,1’-biphenyl)-4-YL)-2-methylbutanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of 4-(2’,4’-Difluoro(1,1’-biphenyl)-4-YL)-2-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
2’,4’-Difluoro(1,1’-biphenyl)-4-carboxylic acid: Similar biphenyl structure with carboxylic acid functionality.
Diflunisal: 2’,4’-Difluoro-4-hydroxybiphenyl-3-carboxylic acid, an anti-inflammatory drug with a similar biphenyl core.
Uniqueness
4-(2’,4’-Difluoro(1,1’-biphenyl)-4-YL)-2-methylbutanoic acid is unique due to the presence of the 2-methylbutanoic acid moiety, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
847475-35-8 |
|---|---|
Fórmula molecular |
C17H16F2O2 |
Peso molecular |
290.30 g/mol |
Nombre IUPAC |
4-[4-(2,4-difluorophenyl)phenyl]-2-methylbutanoic acid |
InChI |
InChI=1S/C17H16F2O2/c1-11(17(20)21)2-3-12-4-6-13(7-5-12)15-9-8-14(18)10-16(15)19/h4-11H,2-3H2,1H3,(H,20,21) |
Clave InChI |
XCNUUGZUFAVLRV-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=CC=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


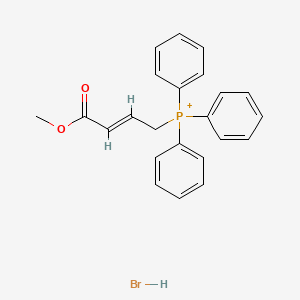

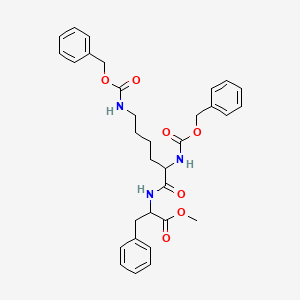
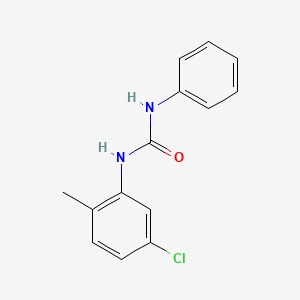
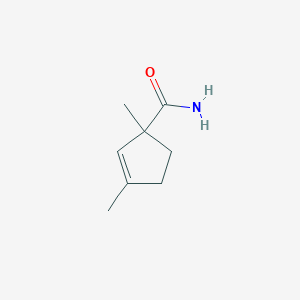
![6,7-Diphenyldibenzo[e,g][1,4]diazocine](/img/structure/B11956153.png)

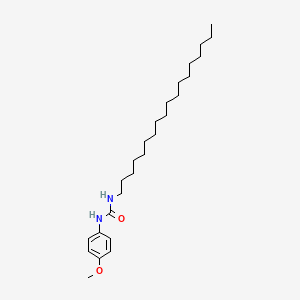
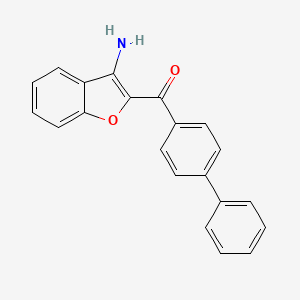
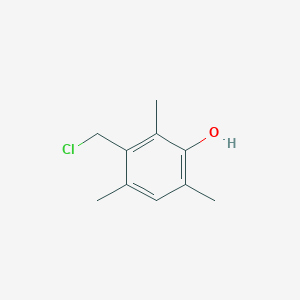

![Dimethyl 5-[(2-methyl-3-nitrobenzoyl)amino]isophthalate](/img/structure/B11956195.png)
